Cas no 647853-31-4 (2-methyl-4-pyrimidinylboronic acid)

2-Methyl-4-pyrimidinylboronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. Its pyrimidine scaffold and boronic acid functional group make it a valuable building block for pharmaceuticals, agrochemicals, and materials science applications. The compound exhibits good stability and reactivity, enabling efficient coupling with aryl or vinyl halides under mild conditions. Its methyl substituent enhances steric and electronic properties, improving selectivity in complex syntheses. This reagent is particularly useful in constructing heterocyclic frameworks, contributing to the development of bioactive molecules and advanced materials. Proper handling under inert conditions is recommended to maintain its integrity.
2-methyl-4-pyrimidinylboronic acid structure
647853-31-4 structure
商品名:2-methyl-4-pyrimidinylboronic acid
CAS番号:647853-31-4
MF:C5H7BN2O2
メガワット:137.93228
MDL:MFCD18260406
CID:416225
PubChem ID:45080060

2-methyl-4-pyrimidinylboronic acid 化学的及び物理的性質

名前と識別子

    • 2-methyl-4-pyrimidinylboronic acid
    • 2-Methyl-4-pyrimidinyl-boronic Acid
    • (2-methylpyrimidin-4-yl)boronic acid
    • Boronic acid, (2-methyl-4-pyrimidinyl)-
    • Boronic acid, (2-methyl-4-pyrimidinyl)- (9CI)
    • DTXSID20663873
    • SB57716
    • 2-METHYLPYRIMIDIN-4-YLBORONIC ACID
    • A904142
    • 647853-31-4
    • (2-Methyl-4-pyrimidinyl)boronic acid
    • 2-methyl-4-pyrimidinylboronicacid
    • SY279568
    • DB-356275
    • MFCD18260406
    • MDL: MFCD18260406
    • インチ: InChI=1S/C5H7BN2O2/c1-4-7-3-2-5(8-4)6(9)10/h2-3,9-10H,1H3
    • InChIKey: ARAPPZBNPJIAQG-UHFFFAOYSA-N
    • ほほえんだ: B(C1=NC(=NC=C1)C)(O)O

計算された属性

  • せいみつぶんしりょう: 137.06371
  • どういたいしつりょう: 138.0600576g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 112
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.2Ų

じっけんとくせい

  • PSA: 66.24

2-methyl-4-pyrimidinylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P00EJ07-250mg
Boronic acid, (2-methyl-4-pyrimidinyl)- (9CI)
647853-31-4 95+%
250mg
$243.00 2024-04-22
A2B Chem LLC
AG77015-250mg
2-methyl-4-pyrimidinylboronic acid
647853-31-4 95+%
250mg
$222.00 2024-04-19
A2B Chem LLC
AG77015-50mg
2-methyl-4-pyrimidinylboronic acid
647853-31-4 95+%
50mg
$76.00 2024-04-19
Aaron
AR00EJ8J-250mg
Boronic acid, (2-methyl-4-pyrimidinyl)- (9CI)
647853-31-4 95%
250mg
$296.00 2025-02-11
Ambeed
A307593-50mg
2-Methyl-4-pyrimidinylboronic acid
647853-31-4 95+%
50mg
$103.0 2024-04-18
Ambeed
A307593-1g
2-Methyl-4-pyrimidinylboronic acid
647853-31-4 95+%
1g
$790.0 2024-04-18
Aaron
AR00EJ8J-50mg
Boronic acid, (2-methyl-4-pyrimidinyl)- (9CI)
647853-31-4 95%
50mg
$106.00 2025-02-11
eNovation Chemicals LLC
D284507-1g
2-methyl-4-pyrimidinylboronic acid
647853-31-4 95%
1g
$875 2023-05-16
1PlusChem
1P00EJ07-100mg
Boronic acid, (2-methyl-4-pyrimidinyl)- (9CI)
647853-31-4 95+%
100mg
$141.00 2024-04-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1739900-100mg
(2-Methylpyrimidin-4-yl)boronic acid
647853-31-4 98%
100mg
¥1469.00 2024-05-05

2-methyl-4-pyrimidinylboronic acid 関連文献

2-methyl-4-pyrimidinylboronic acidに関する追加情報

2-Methyl-4-Pyrimidinylboronic Acid: A Comprehensive Overview

The compound with CAS No 647853-31-4, commonly referred to as 2-methyl-4-pyrimidinylboronic acid, is a significant molecule in the field of organic chemistry and drug discovery. This compound belongs to the class of boronic acids, which are widely used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The pyrimidine ring system in this molecule is a key structural feature, contributing to its versatility and reactivity in various chemical transformations.

2-Methyl-4-pyrimidinylboronic acid has garnered attention due to its potential applications in medicinal chemistry. The pyrimidine moiety is a common structural element in many bioactive compounds, including antiviral and anticancer agents. Recent studies have highlighted the importance of pyrimidine derivatives in targeting specific biological pathways, such as kinase inhibitors and nucleic acid analogs. The presence of the boronic acid group further enhances its utility in constructing complex molecular architectures through palladium-catalyzed coupling reactions.

One of the most notable advancements involving 2-methyl-4-pyrimidinylboronic acid is its role in the synthesis of heterocyclic compounds. Researchers have employed this boronic acid as a key intermediate in the construction of diverse pyrimidine-based frameworks. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated the use of this compound in the development of novel pyrimidine derivatives with potent anti-inflammatory properties. The ability to modify the substituents on the pyrimidine ring allows for fine-tuning of physicochemical properties and bioactivity.

The synthesis of 2-methyl-4-pyrimidinylboronic acid typically involves multi-step processes, often starting from readily available starting materials such as pyrimidine derivatives or their precursors. One common approach is the hydroxylation followed by substitution with a boronic acid group. This method ensures high yields and excellent purity, making it suitable for large-scale production. Recent innovations in catalytic methods have further streamlined the synthesis process, reducing reaction times and improving overall efficiency.

In terms of applications, 2-methyl-4-pyrimidinylboronic acid has found extensive use in drug discovery programs targeting various therapeutic areas. For example, it has been employed in the development of inhibitors for protein kinases, which are critical targets in cancer therapy. A study published in *Nature Communications* reported the successful synthesis of a pyrimidine-based kinase inhibitor using this boronic acid as a key intermediate. The compound exhibited remarkable selectivity and potency against several cancer cell lines.

Beyond medicinal chemistry, 2-methyl-4-pyrimidinylboronic acid has also been explored for its potential in materials science. The unique electronic properties of the pyrimidine ring make it an attractive candidate for organic electronics applications, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent research has focused on incorporating this compound into conjugated polymers to enhance their charge transport properties.

The growing interest in 2-methyl-4-pyrimidinylboronic acid is also driven by its compatibility with modern synthetic methodologies. Its ability to undergo various cross-coupling reactions enables chemists to design and synthesize complex molecules with unprecedented precision. For instance, coupling reactions with aryl halides or triflates have been widely used to construct biaryl systems with intricate architectures.

In conclusion, 2-methyl-4-pyrimidinylboronic acid (CAS No 647853-31-4) stands out as a versatile building block in organic synthesis and drug discovery. Its unique combination of structural features and reactivity makes it an invaluable tool for researchers across multiple disciplines. With ongoing advancements in synthetic methods and increasing demand for novel therapeutic agents, this compound is poised to play an even more significant role in future scientific endeavors.

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Amadis Chemical Company Limited
(CAS:647853-31-4)2-methyl-4-pyrimidinylboronic acid
A904142
清らかである:99%/99%/99%
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